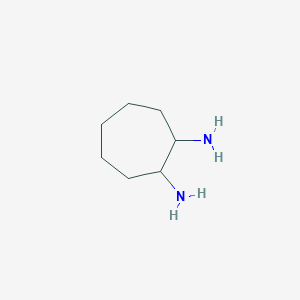
Cycloheptane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptane-1,2-diamine is an organic compound with a seven-membered cycloalkane ring and two amine groups attached to the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of cycloheptanone oxime using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reaction of cycloheptene with ammonia under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of cycloheptanone oxime. This method is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor with palladium on carbon as the catalyst, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,2-dione.
Reduction: Reduction of this compound can yield cycloheptane.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cycloheptane-1,2-diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Cycloheptane-1,2-dione.
Reduction: Cycloheptane.
Substitution: N-alkyl or N-acyl cycloheptane-1,2-diamines.
Scientific Research Applications
Cycloheptane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands for metal complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of cycloheptane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Cycloheptane-1,2-diamine can be compared with other similar compounds such as cyclohexane-1,2-diamine and cyclooctane-1,2-diamine. While all these compounds have similar structures, this compound is unique due to its seven-membered ring, which imparts different chemical and physical properties. For example, this compound has a different ring strain and conformational flexibility compared to its six- and eight-membered counterparts.
List of Similar Compounds
- Cyclohexane-1,2-diamine
- Cyclooctane-1,2-diamine
- Cyclopentane-1,2-diamine
This compound stands out due to its unique ring size and the resulting chemical behavior, making it a valuable compound for various applications in research and industry.
Biological Activity
Cycloheptane-1,2-diamine, a cyclic diamine with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound exists in two stereoisomeric forms: cis and trans. The compound's structure allows it to participate in various biochemical interactions due to the presence of two amino groups that can engage in hydrogen bonding and other interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Interaction : The compound can inhibit or activate certain enzymes by fitting into their active sites. This interaction can lead to modulation of enzyme activity, affecting metabolic pathways and cellular functions.
- Receptor Modulation : this compound may also interact with various receptors, influencing cellular signaling processes. This modulation can result in altered physiological responses depending on the receptor type involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : In vitro studies have shown that this compound derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this diamine have demonstrated comparable efficacy to established chemotherapeutic agents .
- Chiral Ligand Applications : The compound serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions crucial for synthesizing pharmaceuticals . Its ability to stabilize metal complexes enhances catalytic efficiency and selectivity.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2 |
InChI Key |
DBBUVLSRTWYISN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















